4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole
Description
Properties
IUPAC Name |
4-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5OS2/c1-9-15-10(7-21-9)8-22-14-17-16-13-5-4-11(18-19(13)14)12-3-2-6-20-12/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPVPAFNHPGSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)-2-methylthiazole is a complex organic molecule characterized by its diverse structural components, which include a furan ring, a triazolo-pyridazine moiety, and a thiazole group. This unique arrangement contributes to its potential biological activities, making it an important subject of research in medicinal chemistry.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step reactions that may include cyclization and substitution reactions. The presence of the furan and triazole moieties suggests potential interactions with various biological targets due to their known pharmacological properties.
Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with specific biological receptors and enzymes. Compounds containing the 1,2,4-triazole scaffold are known to exhibit various modes of action, including:
- Anticancer Activity : Many derivatives of triazoles have been shown to interfere with cellular proliferation pathways and induce apoptosis in cancer cells.
- Antimicrobial Activity : These compounds often disrupt essential biochemical pathways in microorganisms, leading to their growth inhibition.
Biological Activities
Research indicates that This compound may exhibit the following biological activities:
- Anticancer Properties :
- Antimicrobial Effects :
- Compounds with similar structural features have been reported to possess significant antibacterial and antifungal activities. They can act by disrupting microbial cell walls or inhibiting critical metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological efficacy of related compounds:
- A study on 1,2,4-triazole derivatives revealed that certain compounds demonstrated potent antitumor activity against the HCT-116 colon cancer cell line with IC50 values ranging from 6.2 μM to 27.3 μM .
- Another investigation highlighted the antimicrobial effects of compounds containing thioether linkages similar to those found in our compound. These compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. In silico studies suggest favorable absorption characteristics and metabolic stability for triazole derivatives. However, detailed toxicological assessments are necessary to ensure safety for potential clinical applications.
Comparative Analysis
To better understand the biological activity of This compound , a comparative analysis with related compounds can be useful:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Triazole Derivative A | Contains triazole and furan | Anticancer | 6.2 μM |
| Triazole Derivative B | Thioether linkage | Antimicrobial | 10 μg/mL |
| Triazole Derivative C | Furan ring | Antifungal | 15 μg/mL |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogs (Table 1 and Table 2):
Table 1: Structural Comparison of Triazolopyridazine Derivatives
Table 2: Pharmacological and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Insights from Comparison:
Impact of Substituents on Activity :
- The methylthiazole group in the target compound likely improves metabolic stability compared to pyridinylmethylthio analogs (e.g., ).
- Nitro-furan substituents (as in ) enhance antimicrobial activity but may increase toxicity due to electrophilic reactivity.
Structural Modifications and Solubility: Replacement of pyridine with thiazole (target compound vs. ) reduces polarity, lowering aqueous solubility but improving membrane permeability. Quinoline-containing analogs (e.g., SGX-523 ) exhibit higher molecular weight and LogP, favoring kinase inhibition but limiting oral bioavailability.
The target compound’s furan-thiazole combination may synergize for dual kinase/enzyme targeting, though empirical validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
